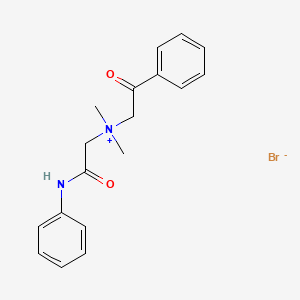
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxyethyl group, a phenyl group, and an isonipecotic acid ethyl ester moiety, all combined with a hydrobromide salt.
準備方法
The synthesis of 1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of the phenoxyethyl group and the phenylisonipecotic acid. These intermediates are then esterified and combined with hydrobromic acid to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl or phenyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and phenyl groups may facilitate binding to hydrophobic pockets, while the isonipecotic acid moiety can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to changes in cellular signaling pathways and biological responses.
類似化合物との比較
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide can be compared with other similar compounds, such as:
Phenoxyethanol: Used as a preservative and antiseptic, it shares the phenoxyethyl group but lacks the complex structure of the isonipecotic acid ester.
Phenylisonipecotic acid derivatives: These compounds have similar core structures but may differ in their ester or salt forms, leading to variations in their chemical and biological properties.
特性
CAS番号 |
18729-31-2 |
|---|---|
分子式 |
C22H28BrNO3 |
分子量 |
434.4 g/mol |
IUPAC名 |
ethyl 1-(2-phenoxyethyl)-4-phenylpiperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C22H27NO3.BrH/c1-2-25-21(24)22(19-9-5-3-6-10-19)13-15-23(16-14-22)17-18-26-20-11-7-4-8-12-20;/h3-12H,2,13-18H2,1H3;1H |
InChIキー |
PKYPVIJHPYKGNV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCOC2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


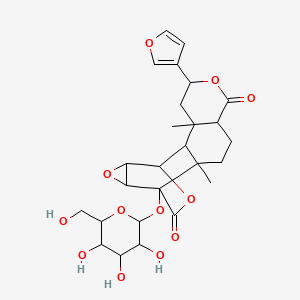
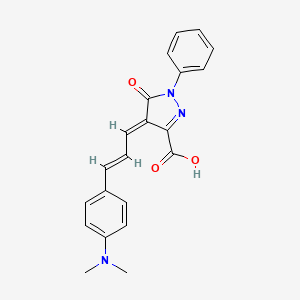

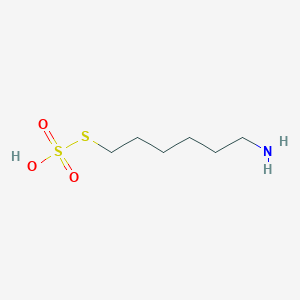
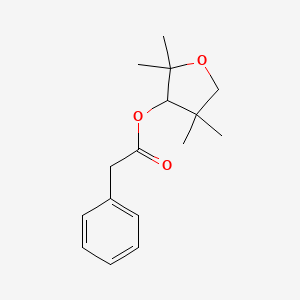
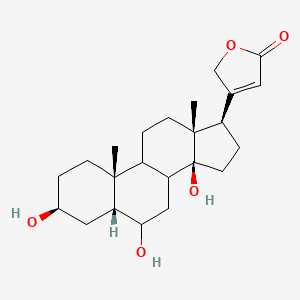
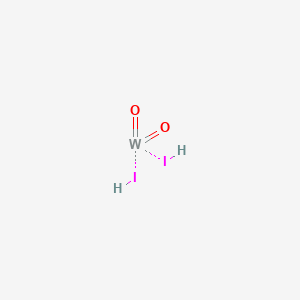
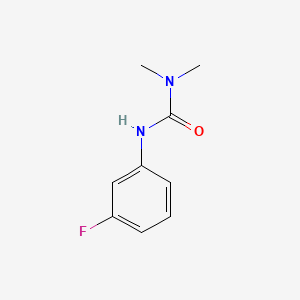
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)


![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
